An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Acrylate
An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Acrylate
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3,5-Trimethylcyclohexyl Acrylate (B77674) (TMCHA), a specialty acrylic ester monomer. It is intended for researchers, scientists, and drug development professionals who are interested in the application of this versatile monomer in the development of high-performance polymers.
Core Chemical and Physical Properties
3,3,5-Trimethylcyclohexyl acrylate is a cycloaliphatic acrylate monomer valued for its unique structural characteristics that impart desirable properties to polymers.[1] It is a colorless liquid that is insoluble in water but soluble in many organic solvents.[1] The bulky, sterically hindered trimethylcyclohexyl group is a key feature that contributes to the formation of polymers with enhanced thermal stability, hardness, and chemical resistance.[2]
Quantitative Physicochemical Data
The following table summarizes the key quantitative data for 3,3,5-Trimethylcyclohexyl acrylate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [1][3][4][5] |
| Molecular Weight | 196.29 g/mol | [3][4][5] |
| CAS Number | 86178-38-3 | [1][5] |
| Boiling Point | 234.4 °C at 760 mmHg; 72 °C at 2 mmHg | [3][6] |
| Density | 0.93 - 0.94 g/cm³ | [3][6] |
| Refractive Index | 1.46 | [3][6] |
| Flash Point | 89.4 °C | [6] |
| Vapor Pressure | 0.0531 mmHg at 25°C | [6] |
| Water Solubility | 18.3 mg/L at 20°C | [7] |
Qualitative Properties
| Property | Description | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Odor | Low odor | [1][5] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
| Stability | Good stability at room temperature; should be protected from light to prevent polymerization. Often stabilized with MEHQ. | [1][3] |
Synthesis and Polymerization
The primary method for synthesizing 3,3,5-Trimethylcyclohexyl acrylate is through the esterification of 3,3,5-trimethylcyclohexanol (B90689) with acrylic acid or its derivatives.[2] This reaction is typically catalyzed by an acid.
Polymers of 3,3,5-Trimethylcyclohexyl acrylate are most commonly prepared via free-radical polymerization.[2] The bulky cycloaliphatic group of TMCHA contributes to polymers with a high glass transition temperature (Tg), leading to materials with increased hardness and thermal stability.[1][2]
Experimental Protocols
Synthesis of 3,3,5-Trimethylcyclohexyl Acrylate via Esterification:
-
Reactants: 3,3,5-trimethylcyclohexanol and acrylic acid.
-
Catalyst: An acid catalyst such as p-toluenesulfonic acid is commonly used.
-
Solvent/Water-carrying agent: A solvent like cyclohexane (B81311) can be used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Inhibitor: A polymerization inhibitor, such as phenothiazine, is added to prevent the polymerization of the acrylate product during synthesis.
-
Reaction Conditions: The reaction is typically carried out under stirring at an elevated temperature (e.g., 95-98°C) for several hours.
-
Work-up: After the reaction, the product is purified, which may involve washing to remove the acid catalyst and unreacted starting materials, followed by distillation.
Free-Radical Polymerization of 3,3,5-Trimethylcyclohexyl Acrylate:
A general protocol for the free-radical polymerization of acrylate monomers is as follows:
-
Monomer: 3,3,5-Trimethylcyclohexyl acrylate.
-
Initiator: A free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is used.
-
Solvent: The polymerization can be carried out in bulk (without solvent) or in a suitable solvent like toluene (B28343) or chlorobenzene.
-
Procedure: The monomer, initiator, and solvent (if used) are placed in a reaction vessel. The mixture is deoxygenated by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization. The vessel is then sealed and heated to a temperature at which the initiator decomposes to generate free radicals (e.g., 70°C for AIBN). The polymerization is allowed to proceed for a specified time to achieve the desired conversion.
-
Termination: The polymerization is terminated, often by cooling the reaction mixture and precipitating the polymer in a non-solvent.
-
Purification: The resulting polymer is then purified to remove any unreacted monomer and initiator residues.
Visualizing Chemical Structure and Reactions
The following diagrams, generated using Graphviz, illustrate the chemical structure of 3,3,5-Trimethylcyclohexyl acrylate and a simplified representation of its synthesis and polymerization.
Applications and Performance Characteristics
3,3,5-Trimethylcyclohexyl acrylate is a key monomer in the formulation of high-performance polymers for various applications. Its unique properties make it particularly suitable for:
-
Coatings: The hardness, chemical resistance, and weatherability imparted by TMCHA make it an excellent choice for protective and decorative coatings.[6]
-
Adhesives: Polymers derived from TMCHA exhibit strong adhesion and durability, making them suitable for demanding adhesive applications.[6]
-
Inks: In UV/EB curable inks, TMCHA contributes to low viscosity and good pigment wetting, resulting in inks with excellent scratch resistance and adhesion.[1]
-
Plastics: It is used in the manufacturing of plastics to enhance their hardness, durability, and thermal stability.[6]
The key performance characteristics that drive these applications include:
-
Low Shrinkage: The bulky monomer structure helps to reduce volumetric shrinkage during polymerization.[1]
-
Enhanced Hardness and Toughness: The rigid cyclic group increases the glass transition temperature (Tg) of the resulting polymer, leading to harder and more durable materials.[1][2]
-
Excellent Weatherability and Hydrolysis Resistance: The cycloaliphatic structure provides good resistance to degradation from UV radiation and moisture.[1]
-
Good Adhesion: TMCHA promotes adhesion to a variety of substrates, including plastics and metals.[1]
Safety and Handling
3,3,5-Trimethylcyclohexyl acrylate is classified as a substance that can cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. It is also considered toxic to aquatic life with long-lasting effects. Proper safety precautions should be taken when handling this chemical.
Recommended Handling Practices:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.
-
Keep containers tightly closed.
In case of exposure, it is important to seek fresh air if inhaled, wash skin with soap and water, and flush eyes with copious amounts of water. Medical attention should be sought if irritation persists.
References
- 1. 3,3,5-Trimethylcyclohexyl Acrylate | CAS#:86178-38-3 | Chemsrc [chemsrc.com]
- 2. 3,3,5-Trimethylcyclohexyl acrylate | 87954-40-3 | Benchchem [benchchem.com]
- 3. 3,3,5-Trimethylcyclohexyl Acrylate | 86178-38-3 | TCI AMERICA [tcichemicals.com]
- 4. 3,3,5-Trimethylcyclohexyl Acrylate (cis- and trans- mixtur… [cymitquimica.com]
- 5. TMCHA - 3,3,5-Trimethylcyclohexyl Acrylate for UV Inks & Coatings [sinocurechem.com]
- 6. lookchem.com [lookchem.com]
- 7. sfdchem.com [sfdchem.com]
